Héparine de sodium énoxaparine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

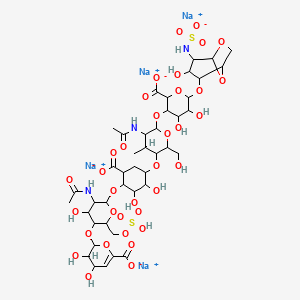

tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a low molecular weight heparin used as an anticoagulant medication. It is commonly sold under brand names such as Lovenox and Clexane. This compound is primarily used to prevent and treat deep vein thrombosis and pulmonary embolism, especially in patients undergoing surgery or those with restricted mobility. tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is also used in the management of acute coronary syndromes and during hemodialysis .

Mécanisme D'action

Target of Action

Enoxaparin sodium primarily targets antithrombin , a protein that plays a crucial role in the coagulation cascade . By binding to antithrombin, enoxaparin sodium accelerates the rate of neutralization of certain activated coagulation factors .

Mode of Action

Enoxaparin sodium acts mainly by accelerating the rate of the neutralization of certain activated coagulation factors by antithrombin . It prevents the activation of factor Xa, eventually preventing clot formation . This antithrombotic effect of enoxaparin is well correlated to the inhibition of factor Xa .

Biochemical Pathways

Enoxaparin sodium affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By binding to antithrombin, enoxaparin sodium inhibits the action of several proteases involved in the clotting cascade . This results in the prevention of clot formation and a reduction in thromboembolic complications .

Pharmacokinetics

Enoxaparin sodium has predictable absorption, bioavailability, and distribution . The absolute bioavailability of enoxaparin sodium after subcutaneous injection, based on anti-Xa activity, is close to 100% . The mean maximum plasma anti-Xa activity level is observed 3 to 5 hours after subcutaneous injection . Enoxaparin sodium is primarily metabolized in the liver by desulfation and/or depolymerization to lower molecular weight species with much reduced biological potency . The elimination half-life is approximately 4.5 hours .

Result of Action

The primary result of enoxaparin sodium’s action is the prevention and reduction of thromboembolic complications such as deep vein thrombosis (DVT), pulmonary embolism, and ischemic cardiac complications . It is also used in the treatment of unstable angina and non-Q-wave myocardial infarction .

Action Environment

The efficacy of enoxaparin sodium can be influenced by various environmental factors. For example, individuals with kidney insufficiency or those that are obese may require monitoring and dose adjustments . Furthermore, the risk or severity of bleeding can be increased when enoxaparin is combined with certain other medications .

Applications De Recherche Scientifique

tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the properties and reactions of low molecular weight heparins.

Biology: Studied for its interactions with various biological molecules and its effects on cellular processes.

Medicine: Extensively used in clinical research for the prevention and treatment of thromboembolic disorders, acute coronary syndromes, and during hemodialysis

Industry: Used in the pharmaceutical industry for the development of anticoagulant medications.

Analyse Biochimique

Biochemical Properties

Enoxaparin sodium plays a crucial role in biochemical reactions by inhibiting clot formation. It interacts with antithrombin III, enhancing its activity and leading to the inhibition of factor Xa and thrombin (factor IIa). This interaction prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . Enoxaparin sodium also interacts with other proteins such as tissue factor pathway inhibitor, which further contributes to its anticoagulant effects .

Cellular Effects

Enoxaparin sodium affects various types of cells and cellular processes. It influences endothelial cells by reducing the expression of adhesion molecules, which decreases the adhesion of leukocytes to the endothelium. This action helps in reducing inflammation and thrombosis . Enoxaparin sodium also impacts platelets by reducing their activation and aggregation, which is essential in preventing clot formation . Additionally, it affects smooth muscle cells by inhibiting their proliferation, which is beneficial in preventing restenosis after angioplasty .

Molecular Mechanism

The molecular mechanism of enoxaparin sodium involves its binding to antithrombin III, which enhances the inhibition of factor Xa and thrombin. This binding increases the anticoagulant activity of antithrombin III, leading to the prevention of clot formation . Enoxaparin sodium also releases tissue factor pathway inhibitor, which further inhibits the coagulation cascade . The molecular interactions of enoxaparin sodium with these biomolecules are critical in its anticoagulant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of enoxaparin sodium change over time. It has a longer half-life compared to unfractionated heparin, which allows for more consistent anticoagulant effects . Enoxaparin sodium is stable under physiological conditions, but it can degrade over time, leading to a decrease in its anticoagulant activity . Long-term studies have shown that enoxaparin sodium maintains its efficacy in preventing clot formation without significant degradation .

Dosage Effects in Animal Models

The effects of enoxaparin sodium vary with different dosages in animal models. At therapeutic doses, it effectively prevents clot formation without causing significant bleeding . At higher doses, enoxaparin sodium can cause bleeding and other adverse effects . Studies in animal models have shown that the anticoagulant effects of enoxaparin sodium are dose-dependent, with higher doses leading to increased anticoagulant activity and potential toxicity .

Metabolic Pathways

Enoxaparin sodium is metabolized in the liver through desulfation and depolymerization into low molecular weight species . These metabolic pathways are essential for the elimination of enoxaparin sodium from the body. The metabolites of enoxaparin sodium are excreted primarily through the kidneys . The metabolic pathways of enoxaparin sodium ensure its clearance from the body while maintaining its anticoagulant effects.

Transport and Distribution

Enoxaparin sodium is transported and distributed within cells and tissues through binding to plasma proteins, primarily antithrombin III . It has a volume of distribution similar to the blood volume, indicating its distribution throughout the circulatory system . Enoxaparin sodium is also distributed to various tissues, including the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of enoxaparin sodium is primarily within the circulatory system, where it exerts its anticoagulant effects . It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Instead, enoxaparin sodium functions by interacting with plasma proteins and circulating within the bloodstream to prevent clot formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is derived from heparin, which is extracted from porcine intestinal mucosa. The preparation involves the alkaline depolymerization of heparin benzyl ester. This process includes several steps such as salinization, drying, esterification, alcohol precipitation, oxidation, fine filtering, and freeze-drying .

Industrial Production Methods

The industrial production of enoxaparin sodium involves the following steps:

Extraction of Heparin: Heparin is extracted from porcine intestinal mucosa.

Benzyl Esterification: The extracted heparin undergoes benzyl esterification.

Alkaline Depolymerization: The benzyl esterified heparin is subjected to alkaline depolymerization to produce low molecular weight heparin.

Purification and Filtration: The resulting product is purified and filtered to obtain enoxaparin sodium

Analyse Des Réactions Chimiques

Types of Reactions

tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:

Hydrolytic Depolymerization: This is the primary reaction involved in the synthesis of enoxaparin sodium from heparin.

Oxidation and Reduction: These reactions are part of the purification process to ensure the stability and efficacy of the compound.

Common Reagents and Conditions

Benzyl Chloride: Used in the esterification process.

Sodium Hydroxide: Used in the alkaline depolymerization process.

Saline Solutions: Used in the hydrolytic depolymerization process.

Major Products Formed

The major product formed from these reactions is enoxaparin sodium, a low molecular weight heparin with an average molecular weight of about 4500 daltons .

Comparaison Avec Des Composés Similaires

Similar Compounds

Heparin: A high molecular weight anticoagulant with a similar mechanism of action but different pharmacokinetic properties.

Dalteparin: Another low molecular weight heparin with similar uses but different molecular weight and pharmacokinetic profile.

Tinzaparin: Similar to enoxaparin sodium but with a different molecular weight and dosing regimen

Uniqueness

tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its predictable absorption, bioavailability, and distribution, which reduces the need for regular monitoring compared to unfractionated heparin. It also has a higher ratio of anti-factor Xa to anti-factor IIa activity, making it more effective in preventing thromboembolic events .

Activité Biologique

The compound , tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate , is a complex organic molecule with significant biological activities. This article will explore its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Tetrasodium compounds are often used in biological and pharmaceutical applications due to their ability to interact with various biological systems. The specific compound under review exhibits properties that can be beneficial in antimicrobial activities, particularly against biofilm-forming bacteria.

Antimicrobial Properties

Recent studies have highlighted the effectiveness of tetrasodium EDTA (a related compound) in eradicating biofilms formed by various microorganisms. For instance, research demonstrated that tetrasodium EDTA effectively eliminated both Gram-positive and Gram-negative bacteria as well as fungal species. This is particularly relevant in clinical settings where biofilms pose significant challenges to treatment efficacy.

Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)

The MIC and MBEC values for tetrasodium EDTA were determined through experiments involving several isolates:

| Microorganism | MIC (%) | MBC (%) | MBEC (%) |

|---|---|---|---|

| Staphylococcus epidermidis | 0.063 | 0.5 | 1.0 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.063 | 0.5 | 1.0 |

| Candida spp. | Varies (24h exposure required for complete eradication) | Varies (higher resistance noted) | 4.0 |

The data indicates that while Gram-positive bacteria were more susceptible to lower concentrations of tetrasodium EDTA, Gram-negative bacteria and fungi like Candida required higher concentrations for effective eradication .

The mechanism by which tetrasodium compounds exert their antimicrobial effects involves chelation of metal ions essential for microbial growth and biofilm stability. By binding these ions, tetrasodium disrupts bacterial cell wall integrity and inhibits metabolic processes critical for survival.

Case Studies

Several case studies have illustrated the practical applications of tetrasodium compounds in clinical settings:

- Case Study on Biofilm Eradication : A study conducted on biofilm-forming isolates from hospital settings showed that treatment with tetrasodium EDTA resulted in significant reductions in viable cell counts, achieving a greater than 4-log reduction in many cases .

- Resistance Profiles : Another study assessed the resistance profiles of various isolates against tetrasodium EDTA, noting that while some strains exhibited high resistance, others were effectively managed with lower concentrations .

Propriétés

Numéro CAS |

679809-58-6 |

|---|---|

Formule moléculaire |

C42H59N3Na4O35S2 |

Poids moléculaire |

1322.0 g/mol |

Nom IUPAC |

tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(1R,2R,3R,4R)-4-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(4R,5R,6R)-2-carboxylato-4,5-dihydroxy-6-[[(1R,3R,4R,5R)-3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C42H63N3O35S2.4Na/c1-9-19(43-10(2)47)39(79-33-27(55)28(56)42(80-34(33)37(61)62)78-31-17-7-69-38(74-17)21(25(31)53)45-81(63,64)65)73-16(6-46)29(9)71-14-4-12(35(57)58)30(26(54)23(14)51)76-40-20(44-11(3)48)24(52)32(18(75-40)8-70-82(66,67)68)77-41-22(50)13(49)5-15(72-41)36(59)60;;;;/h5,9,12-14,16-34,38-42,45-46,49-56H,4,6-8H2,1-3H3,(H,43,47)(H,44,48)(H,57,58)(H,59,60)(H,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4/t9-,12?,13+,14-,16-,17-,18-,19-,20-,21-,22-,23+,24-,25-,26-,27-,28-,29+,30-,31?,32-,33?,34?,38-,39-,40-,41+,42-;;;;/m1..../s1 |

Clé InChI |

CIJQTPFWFXOSEO-NDMITSJXSA-J |

SMILES |

CC1C(C(OC(C1OC2CC(C(C(C2O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5C(C(C(OC5C(=O)[O-])OC6C7COC(O7)C(C6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

SMILES isomérique |

C[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@@H]2CC([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H](C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5[C@@H]([C@H]([C@@H](OC5C(=O)[O-])OC6[C@H]7CO[C@H](O7)[C@@H]([C@H]6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CC1C(C(OC(C1OC2CC(C(C(C2O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5C(C(C(OC5C(=O)[O-])OC6C7COC(O7)C(C6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

Synonymes |

low molecular weight heparin sodium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.